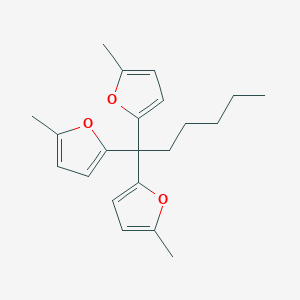
1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.
准备方法
The synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the use of a click reaction between substituted benzyl azide and an alkyne, followed by oxidation to introduce the aldehyde group . Another approach includes the regioselective one-step synthesis using lithium tri-tert-butoxyaluminum hydride to reduce the ester functional group to an aldehyde . These methods offer high regioselectivity and yields under mild conditions.
化学反应分析
1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial cells by interfering with their cell wall synthesis . In medicinal applications, the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and leading to therapeutic outcomes .
相似化合物的比较
1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Benzyl-4-phenyl-1H-1,2,3-triazole: This compound lacks the aldehyde group but shares similar structural features and biological activities.
1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylates: These compounds have a carboxylate group instead of an aldehyde, offering different reactivity and applications.
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: This compound combines the triazole ring with a thiazole moiety, providing unique pharmacological properties.
The uniqueness of this compound lies in its aldehyde functional group, which allows for diverse chemical modifications and applications in various fields.
属性
CAS 编号 |
89844-81-5 |
|---|---|
分子式 |
C16H13N3O |
分子量 |
263.29 g/mol |
IUPAC 名称 |
1-benzyl-5-phenyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C16H13N3O/c20-12-15-16(14-9-5-2-6-10-14)19(18-17-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2 |
InChI 键 |
MTMMPBIRYUCROT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


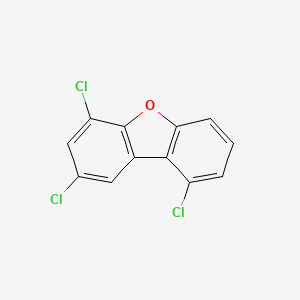
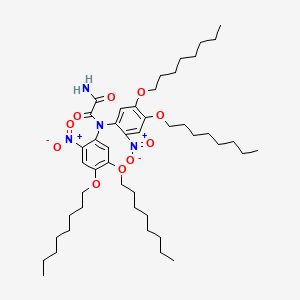
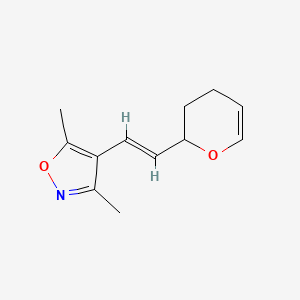
![6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid](/img/structure/B12895159.png)
![2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12895168.png)
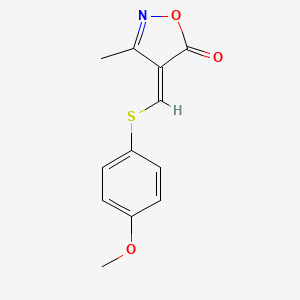

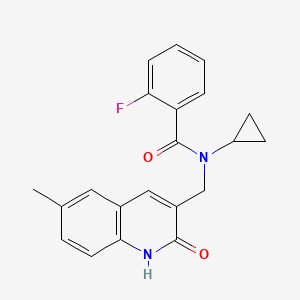

![3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12895182.png)
